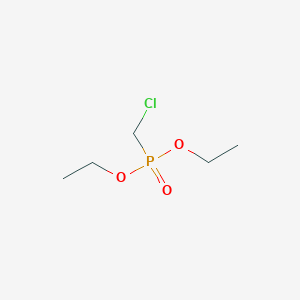
2,6-Diiodo-4-nitroaniline
Übersicht
Beschreibung
2,6-Diiodo-4-nitroaniline (DINA) is an organic compound, which is an aromatic amine, containing two halogen atoms and a nitro group. It is a colorless solid that is soluble in organic solvents, and it has been studied for its potential applications in chemistry and biochemistry. DINA is an important intermediate for the synthesis of a variety of compounds, and its use in the pharmaceutical industry has been increasing in recent years.
Wissenschaftliche Forschungsanwendungen
1. Dye Synthesis and Fabrication
2,6-Diiodo-4-nitroaniline has been used in the synthesis of dyes. A study by Peters & Soboyejo (2008) explored the preparation of iodo-substituted 4-aminoazobenzenes, including this compound, which were then used to create a series of red to blue disperse dyes for synthetic polymer fibers (Peters & Soboyejo, 2008).
2. Structural and Molecular Analysis
The structure of this compound has been studied for its unique hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. Garden et al. (2002) examined these interactions in various diiodo-nitroanilines, providing insights into their supramolecular structures (Garden et al., 2002).
3. Environmental Impact and Degradation
Studies have also focused on the environmental impact and degradation pathways of related nitroaniline compounds. For instance, Khan et al. (2013) reported on the aerobic degradation of 2-chloro-4-nitroaniline, a compound similar to this compound, by Rhodococcus sp. This research contributes to understanding the biodegradability of such compounds in environmental contexts (Khan et al., 2013).
4. Analytical Methods for Detection and Analysis
Analytical methods have been developed to detect and analyze nitroaniline derivatives. A study by Beckman & Bevenue (1962) described gas chromatographic techniques for analyzing residues of dicloran (2,6-dichloro-4-nitroaniline), which is chemically related to this compound, in various samples (Beckman & Bevenue, 1962).
Eigenschaften
IUPAC Name |
2,6-diiodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVYMWQYENWFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202284 | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5398-27-6 | |
| Record name | 2,6-Diiodo-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diiodo-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2,6-diiodo-4-nitroaniline?
A1: this compound is an aromatic amine derivative. Its molecular formula is C6H4I2N2O2, and its molecular weight is 405.90 g/mol.
Q2: How is this compound synthesized and used in materials science?
A: this compound can be synthesized from 4-nitroaniline using various iodination procedures []. This compound serves as a valuable precursor in synthesizing poly(arylene-ethynylene)s. Researchers achieved this by reacting 1,1´-bis(ethynyldimethylsilyl)ferrocene with various aromatic dihalides, including this compound, in the presence of a catalyst []. These resulting polymers, characterized using techniques like NMR, hold potential in materials science applications.
Q3: How does the presence of this compound in a solvent system impact chemical reactions?
A: Research shows that this compound's spectral properties are sensitive to solvent polarity []. In a study using lithium perchlorate-diethyl ether (LPDE) solutions, this compound exhibited a red shift in its UV-visible spectrum depending on the salt concentration, indicating changes in the solvent environment's polarity []. This sensitivity makes it a potential probe for studying and understanding the impact of solvent environments on chemical reactions.
Q4: Can this compound be used to create dyes?
A: Yes, this compound is a valuable building block for synthesizing dyes, specifically for synthetic polymer fibers []. Researchers synthesized a series of red to blue disperse dyes by diazotizing this compound and subsequently coupling it with various aniline and naphthylamine derivatives []. This demonstrates the versatility of this compound in creating dyes with a range of colours for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















